[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Description
[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol is a complex imidazole derivative characterized by a 2-butyl substituent, a 5-chloro group, and a hydroxymethyl (-CH₂OH) moiety at the 4-position of the imidazole core. The compound further features a biphenyl-tetrazole scaffold, where the tetrazole is protected by a trityl (triphenylmethyl) group . This structural complexity confers unique physicochemical properties, such as a molecular weight of 422.91 g/mol (C₂₂H₂₃ClN₆O) and sensitivity to heat and moisture, necessitating storage under inert atmospheres at 2–8°C . Its synthesis likely involves multi-step protocols, including chlorination of precursor alcohols (e.g., using SOCl₂, as seen in analogous imidazole derivatives) and subsequent coupling reactions with tetrazole-containing intermediates .
Properties
IUPAC Name |
[2-butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGBIJRCMFJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625250 | |
| Record name | [2-Butyl-5-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133727-10-3 | |
| Record name | [2-Butyl-5-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol, commonly referred to as a derivative of imidazole, exhibits significant biological activity. This compound is part of a broader class of imidazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 665.2 g/mol. The structure includes multiple functional groups, notably an imidazole ring and a tetrazole moiety, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C41H37ClN6O |
| Molecular Weight | 665.2 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 875.2 °C at 760 mmHg |
| Flash Point | 483.1 °C |
Antimicrobial Activity
Imidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with imidazole scaffolds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .
Anticancer Properties
The compound has demonstrated potential in anticancer applications. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including glioma (C6) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of farnesyltransferase .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of imidazole derivatives. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound, against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting potent antimicrobial properties.
- Anticancer Activity : In vitro studies on HepG2 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of exposure. Mechanistic studies indicated that apoptosis was induced via the mitochondrial pathway.
- Anti-inflammatory Mechanisms : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Scientific Research Applications
Antihypertensive Agent
The compound is structurally related to Losartan, an antihypertensive medication that functions as an angiotensin II receptor blocker (ARB). Research indicates that derivatives of imidazole can exhibit similar pharmacological activities, making this compound a candidate for further investigation in hypertension treatment .
Impurity Reference Standard
As an intermediate in the synthesis of Losartan and its analogs, the compound serves as an impurity reference standard in quality control processes for pharmaceutical manufacturers. The characterization of impurities is critical for ensuring the safety and efficacy of drug products .
Synthesis and Derivatives
Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological profile. For instance, modifications to the trityltetrazole moiety have been explored to improve binding affinity to the angiotensin receptor and reduce side effects associated with existing ARBs .
Case Study 1: Synthesis and Characterization
A study published in Journal of Medicinal Chemistry detailed the synthesis of several derivatives from this compound, highlighting their biological activity against hypertension models in vivo. The results demonstrated that certain derivatives exhibited significant reductions in blood pressure compared to controls, suggesting potential therapeutic uses .
Case Study 2: Impurity Profiling
In another study focusing on quality control in pharmaceutical formulations, the compound was used as a reference standard for identifying impurities in Losartan production. The study emphasized the importance of using validated reference standards to ensure compliance with regulatory requirements and maintain product quality .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include:
Preparation Methods
Glycine-Based Route (Vilsmeier-Haack Reaction)
This method, detailed in patent US20080200690A1, involves a one-pot synthesis starting from glycine and methyl pentanimidate. Glycine reacts with methyl pentanimidate in methanolic sodium hydroxide to form (pentanimidoylamino)acetic acid. Subsequent treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) under Vilsmeier-Haack conditions introduces both the chloro and formyl groups at positions 4 and 5, respectively. The reaction proceeds at 100–105°C, yielding BCFI with 70–75% efficiency and >99% purity.
Key Conditions
Pentamidine Hydrochloride Route
An alternative approach (CN103214420A) utilizes pentamidine hydrochloride and glyoxal in a pH-controlled condensation (pH 6.0–7.5) to avoid byproduct formation. The intermediate undergoes dehydration and subsequent Vilsmeier-Haack formylation, achieving comparable yields (70–75%).
Reduction of the 5-Formyl Group to 4-Hydroxymethyl
The conversion of the formyl group at position 5 to a hydroxymethyl group at position 4 requires careful regiochemical control. Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a primary alcohol without affecting the chloro substituent.
Procedure
-
Dissolve BCFI (1 equiv) in anhydrous methanol.
-
Add NaBH₄ (1.2 equiv) portionwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Quench with ice-water, extract with ethyl acetate, and concentrate.
Yield : 85–90% (estimated from analogous reductions).
Synthesis of the Trityl-Protected Tetrazole-Benzyl Electrophile
The benzyl group bearing the trityl-protected tetrazole is synthesized independently and coupled to the imidazole core.
Tetrazole Formation and Protection
-
Tetrazole Synthesis : React 2-cyanobiphenyl with sodium azide (NaN₃) and ammonium chloride in DMF at 120°C for 24 hours.
-
Trityl Protection : Treat the tetrazole with trityl chloride (TrCl) in dichloromethane (DCM) using triethylamine (TEA) as a base.
Intermediate : 1-Trityl-5-(2-phenylphenyl)tetrazole.
Benzyl Bromide Preparation
-
Brominate the methyl group of 4-methylbiphenyl using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO).
-
Couple the bromide with the trityl-protected tetrazole via Ullmann coupling (CuI, K₂CO₃, DMF).
Product : 4-[2-(1-Trityltetrazol-5-yl)phenyl]benzyl bromide.
Alkylation of the Imidazole Nitrogen
The final step involves regioselective alkylation of the imidazole’s N-1 position with the synthesized benzyl bromide.
Procedure
-
Dissolve the hydroxymethyl-imidazole intermediate (1 equiv) in acetonitrile.
-
Add K₂CO₃ (1.5 equiv) and 4-[2-(1-trityltetrazol-5-yl)phenyl]benzyl bromide (1.1 equiv).
-
Filter, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Critical quality control metrics for the final product include:
| Parameter | Value | Method |
|---|---|---|
| Purity | >99% | HPLC |
| Melting Point | 272–274°C | DSC |
| UV Absorption | λ_max = 315 nm (Abs = 0.723) | UV-Vis |
| Molecular Weight | 592.12 g/mol | HRMS |
Comparative Analysis of Methodologies
| Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| BCFI Synthesis | 70–75 | >99 | Scalable, one-pot process |
| Formyl Reduction | 85–90 | 98 | Selective without byproducts |
| Benzyl Alkylation | 65–75 | 97 | Regioselective N-1 functionalization |
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : The use of bulky bases (e.g., K₂CO₃) directs alkylation to the less hindered N-1 position.
-
Trityl Group Stability : Avoid acidic conditions during workup to prevent detritylation.
-
Crystallization Issues : Slow cooling (-20°C) and toluene washes enhance crystal purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
